molecular formula C18H15FN4O B5664320 4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole

4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole

Cat. No. B5664320
M. Wt: 322.3 g/mol
InChI Key: UEVTYIGRCGSZBG-UHFFFAOYSA-N
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Description

"4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole" is a compound with a triazole ring, a common structure in many biologically active molecules. Triazoles are known for their diverse applications, including antifungal, antiviral, antibacterial, anti-HIV, anti-tuberculosis, vasodilator, and anticancer properties (Leyva et al., 2023).

Synthesis Analysis

The synthesis of fluoro phenyl triazoles, including variants similar to our compound of interest, often involves click chemistry, a process that can be accelerated with microwave irradiation (Leyva et al., 2023). Another method involves treating specific precursors with sodium methoxide to form the desired compound (Xu Liang, 2009).

Molecular Structure Analysis

The crystal structure and molecular interactions of similar triazole compounds have been studied, revealing significant dihedral angles between the triazole ring and attached benzene rings, influencing the compound's properties and interactions (Daniel Gonzaga et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, producing derivatives with altered pharmacological properties. The introduction of alkyl, alkoxy, and halogen substituents has been found to enhance their pharmacological properties (Venkata Narayana Rao Desabattina et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding plays a crucial role in stabilizing their crystal structure (Xu Liang, 2009).

Chemical Properties Analysis

These compounds exhibit diverse chemical properties, including antibacterial activity. The presence of fluorine atoms in the structure can significantly enhance their biological activity, as seen in the anti-proliferative effects in certain cell lines (Leyva et al., 2023).

properties

IUPAC Name

[2-(4-fluorophenyl)azetidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-6-4-13(5-7-15)17-8-9-23(17)18(24)14-2-1-3-16(10-14)22-11-20-21-12-22/h1-7,10-12,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVTYIGRCGSZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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